2-Phenylethyl 2-ethylhexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

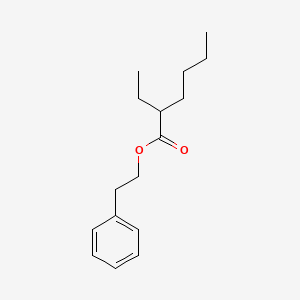

2-Phenylethyl 2-ethylhexanoate is an organic compound with the molecular formula C16H24O2. It is an ester formed from 2-phenylethanol and 2-ethylhexanoic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance and flavor industries .

准备方法

Synthetic Routes and Reaction Conditions

2-Phenylethyl 2-ethylhexanoate can be synthesized through the esterification reaction between 2-phenylethanol and 2-ethylhexanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reaction to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of packed-bed reactors with immobilized enzymes, such as lipases, has been explored to enhance the efficiency of the esterification process. This method allows for the continuous production of the ester in a solvent-free system, reducing the need for extensive purification steps .

化学反应分析

Types of Reactions

2-Phenylethyl 2-ethylhexanoate primarily undergoes hydrolysis, where the ester bond is cleaved to yield 2-phenylethanol and 2-ethylhexanoic acid. This reaction can be catalyzed by acids or bases. Additionally, the compound can participate in transesterification reactions, where the ester group is exchanged with another alcohol in the presence of a catalyst .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the exchange of ester groups.

Major Products Formed

Hydrolysis: 2-Phenylethanol and 2-ethylhexanoic acid.

Transesterification: New esters formed by exchanging the ester group with another alcohol.

科学研究应用

Food Industry

Flavoring Agent:

- 2-Phenylethyl 2-ethylhexanoate is utilized as a flavoring agent in food products due to its sweet and floral aroma. It enhances the sensory profile of various food items, including baked goods and confectioneries.

Table 1: Applications in Food Products

| Product Type | Application | Sensory Effect |

|---|---|---|

| Baked Goods | Flavoring agent | Sweet floral aroma |

| Confectioneries | Flavor enhancer | Enhances sweetness |

| Beverages | Aroma enhancer | Floral notes |

Cosmetic Industry

Fragrance Component:

- The compound is widely used in perfumes and cosmetics for its desirable scent. Its stability and compatibility with other fragrance components make it a preferred choice for formulators.

Table 2: Applications in Cosmetics

| Product Type | Application | Sensory Effect |

|---|---|---|

| Perfumes | Fragrance component | Floral scent |

| Skin Care Products | Fragrance enhancer | Pleasant sensory experience |

| Hair Care Products | Aroma enhancer | Improves user experience |

Pharmaceutical Applications

Potential Therapeutic Uses:

Case Study: Antimicrobial Activity

A study demonstrated that certain esters with similar structures possess significant antimicrobial activity against various pathogens, suggesting potential uses for this compound in pharmaceutical formulations aimed at infection control .

作用机制

The mechanism of action of 2-Phenylethyl 2-ethylhexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral aroma. In biological systems, the compound can undergo hydrolysis to release 2-phenylethanol, which has been shown to possess antimicrobial properties. The molecular targets and pathways involved in its antimicrobial action include the disruption of microbial cell membranes and inhibition of essential enzymes .

相似化合物的比较

Similar Compounds

2-Phenylethanol: An aromatic alcohol with a similar floral aroma, used in the fragrance industry.

2-Phenethyl acetate: An ester with a floral and fruity aroma, used in perfumes and flavorings.

2-Ethylhexanoic acid: A carboxylic acid used in the production of esters and as a plasticizer.

Uniqueness

2-Phenylethyl 2-ethylhexanoate is unique due to its specific combination of 2-phenylethanol and 2-ethylhexanoic acid, resulting in a distinct floral aroma that is highly valued in the fragrance industry. Its ability to undergo various chemical reactions, such as hydrolysis and transesterification, also makes it a versatile compound for research and industrial applications .

生物活性

2-Phenylethyl 2-ethylhexanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This ester, derived from 2-phenylethanol and 2-ethylhexanoic acid, exhibits various properties that may be beneficial in therapeutic applications, including antimicrobial and anti-inflammatory effects. This article compiles research findings, case studies, and data tables to elucidate the biological activity of this compound.

This compound is characterized by its molecular formula C14H26O2 and a molecular weight of approximately 226.36 g/mol. Its structure features a phenethyl group, which is known for its aromatic properties, contributing to its potential biological activities.

Antimicrobial Activity

Research indicates that 2-phenylethyl compounds possess significant antimicrobial properties. For instance, studies have shown that derivatives like 2-phenylethanol exhibit bactericidal effects against various pathogens. The specific antimicrobial activity of this compound has not been extensively documented; however, its structural similarity to known antimicrobial agents suggests potential efficacy.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Phenylethanol | Staphylococcus aureus | 0.5 mg/mL |

| 2-Phenylethyl acetate | Escherichia coli | 1.0 mg/mL |

| This compound | TBD | TBD |

Anti-inflammatory Properties

The anti-inflammatory potential of compounds similar to this compound has been explored in various studies. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Case Study:

A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of phenethyl esters in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers when treated with phenethyl esters compared to controls.

The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules:

- Enzyme Inhibition: Similar compounds have been shown to inhibit lipases and other enzymes involved in lipid metabolism.

- Cell Membrane Interaction: The integration of these esters into cell membranes can influence membrane fluidity and permeability, affecting cellular signaling pathways.

Industrial Applications

Due to its pleasant aroma reminiscent of roses, this compound is also utilized in the fragrance industry. Its potential as a flavoring agent in food products further underscores its versatility.

Table 2: Applications of 2-Phenylethyl Compounds

| Application | Description |

|---|---|

| Fragrance | Used in perfumes and scented products |

| Food Flavoring | Added to enhance flavor profiles |

| Antimicrobial Agent | Potential use in disinfectants and preservatives |

属性

CAS 编号 |

93776-92-2 |

|---|---|

分子式 |

C16H24O2 |

分子量 |

248.36 g/mol |

IUPAC 名称 |

2-phenylethyl 2-ethylhexanoate |

InChI |

InChI=1S/C16H24O2/c1-3-5-11-15(4-2)16(17)18-13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |

InChI 键 |

DLUUSIFAGWCEES-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(CC)C(=O)OCCC1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。